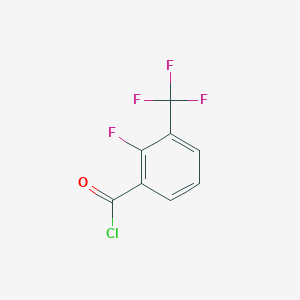

2-Fluoro-3-(trifluoromethyl)benzoyl chloride

Description

Propriétés

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(6(4)10)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKGRFSGIOOYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372140 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208173-19-7 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-3-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS number

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride

CAS Number: 208173-19-7

This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its reactivity and the properties of its derivatives. These electron-withdrawing groups make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 208173-19-7 |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

| Boiling Point | 193 °C (lit.)[1] |

| Density | 1.517 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.472 (lit.)[1] |

| Flash Point | 101.7 °C (215.1 °F)[1] |

Synthesis

Experimental Protocol: General Synthesis from Carboxylic Acid

Disclaimer: The following is a representative protocol for the conversion of a benzoic acid to a benzoyl chloride and has not been specifically published for this compound.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)benzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Synthesis of this compound.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 2-fluoro-3-(trifluoromethyl)phenyl moiety into larger molecules. Its high reactivity makes it suitable for a variety of transformations, most notably in the synthesis of amides, which are common scaffolds in medicinal chemistry.

Synthesis of Ketoamide-Based Cathepsin S Inhibitors

A significant application of this compound is in the preparation of novel ketoamide-based cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various pathological processes, making its inhibitors promising therapeutic agents. The trifluoromethylphenyl P2 motif has been shown to be effective in the design of potent cathepsin S inhibitors.

Experimental Protocol: General Amide Synthesis

Disclaimer: This is a general procedure for the acylation of an amine with a benzoyl chloride.

Materials:

-

This compound

-

A primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

General workflow for amide synthesis.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard | Description |

| Pictogram | GHS05 (Corrosion)[1] |

| Signal Word | Danger[1] |

| Hazard Statement | H314: Causes severe skin burns and eye damage[1] |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405[1] |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

Concluding Remarks

This compound, with its unique substitution pattern, serves as a critical intermediate for accessing complex fluorinated molecules. Its primary utility in the synthesis of potent enzyme inhibitors underscores its importance in drug discovery and development. The methodologies outlined in this guide, while based on general chemical principles, provide a solid foundation for its synthesis and application in a research setting. Proper handling and safety precautions are paramount when working with this reactive compound.

References

Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-fluoro-3-(trifluoromethyl)benzoyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overview of the Synthesis Pathway

The most direct and common method for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 2-fluoro-3-(trifluoromethyl)benzoic acid. This reaction is a standard transformation in organic chemistry, typically employing common chlorinating agents to achieve high yields and purity.

The overall synthesis can be depicted as a two-step process:

-

Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid: The precursor acid can be synthesized through various methods, often involving the introduction of the trifluoromethyl group and the fluorine atom onto the benzene ring, followed by the formation of the carboxylic acid functionality.

-

Conversion to this compound: The synthesized benzoic acid is then converted to the target acyl chloride.

This guide will focus on the second and most direct step of the synthesis, the conversion of the benzoic acid to the benzoyl chloride, for which clear analogous procedures are available.

Experimental Protocol: Chlorination of 2-Fluoro-3-(trifluoromethyl)benzoic Acid

The conversion of 2-fluoro-3-(trifluoromethyl)benzoic acid to this compound is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride. The following protocol is a generalized procedure based on the synthesis of similar compounds.[2][3]

Reagents and Materials:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid

-

Oxalyl chloride (or Thionyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas (nitrogen or argon).

-

Charging the Flask: 2-Fluoro-3-(trifluoromethyl)benzoic acid is dissolved in anhydrous dichloromethane.

-

Addition of Catalyst: A catalytic amount of anhydrous N,N-dimethylformamide (a few drops) is added to the solution.

-

Addition of Chlorinating Agent: Oxalyl chloride (or thionyl chloride) is added dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours) until the evolution of gas (HCl and CO/CO2 for oxalyl chloride, or SO2 and HCl for thionyl chloride) ceases. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the solvent and excess reagent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | 208.11 | Off-white to white powder | 126-128[4] | 249.6[4] | 1.489[4] | N/A |

| This compound | C8H3ClF4O | 226.56 | Liquid | N/A | 193 | 1.517 | 1.472 |

Note: N/A indicates data not available in the provided search results.

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the direct conversion of 2-fluoro-3-(trifluoromethyl)benzoic acid to this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis.

Caption: Experimental workflow for the chlorination reaction.

Alternative Synthesis Routes

Safety Considerations

-

Chlorinating Agents: Oxalyl chloride and thionyl chloride are corrosive and toxic. They react violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Byproducts: The reaction generates acidic gases (HCl, CO, CO2, SO2). The reaction apparatus should be equipped with a gas trap to neutralize these fumes.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the acid chloride product and the chlorinating agent.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be required.

References

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzoyl chloride scaffold, makes it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. The electron-withdrawing nature of the fluoro and trifluoromethyl substituents enhances the reactivity of the acyl chloride group, making it a versatile reagent for acylation reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthetic protocol, and the known applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 208173-19-7 | [1] |

| Molecular Formula | C₈H₃ClF₄O | [1] |

| Molecular Weight | 226.56 g/mol | [1] |

| Boiling Point | 193 °C (lit.) | [1] |

| Density | 1.517 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.472 (lit.) | [1] |

| SMILES String | O=C(Cl)C1=C(F)C(C(F)(F)F)=CC=C1 | [1] |

| InChI Key | RIKGRFSGIOOYEK-UHFFFAOYSA-N | [1] |

Synthesis

Representative Experimental Protocol: Synthesis from 2-Fluoro-3-(trifluoromethyl)benzoic acid

This protocol describes the conversion of 2-fluoro-3-(trifluoromethyl)benzoic acid to this compound using thionyl chloride.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 2-fluoro-3-(trifluoromethyl)benzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. An inert solvent such as anhydrous toluene can also be added.

-

Add a catalytic amount (a few drops) of anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

The mixture is then heated to reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl and SO₂). Thionyl chloride is also corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of pharmacologically active compounds. A notable application is in the development of ketoamide-based inhibitors of cathepsin S. Cathepsin S is a cysteine protease that plays a crucial role in the inflammatory process and has been implicated in various autoimmune diseases and cancer. The unique electronic properties conferred by the fluorine and trifluoromethyl groups on the benzoyl chloride moiety can influence the binding affinity and pharmacokinetic properties of the final inhibitor.

Visualizations

Structural Formula

The structural formula of this compound is depicted below.

Caption: Structural formula of this compound.

Synthetic Pathway

The general synthetic route from the corresponding benzoic acid to the benzoyl chloride is illustrated below.

Caption: General synthetic pathway to this compound.

Conclusion

This compound is a valuable and reactive building block for organic synthesis, particularly in the field of drug discovery. Its distinct substitution pattern offers a handle for introducing fluorine and trifluoromethyl groups into target molecules, thereby modulating their biological activity and pharmacokinetic profiles. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to the Safety of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, a reactive chemical intermediate. Due to its hazardous nature, a thorough understanding of its properties and handling requirements is critical for ensuring laboratory safety. This document synthesizes information from Safety Data Sheets (SDS) and outlines standardized experimental protocols relevant to its primary hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 208173-19-7 | [1][2] |

| Molecular Formula | C₈H₃ClF₄O | [1] |

| Molecular Weight | 226.56 g/mol | [1][2] |

| Appearance | Colorless to light red, fuming liquid | [3][4] |

| Boiling Point | 193 °C (lit.) | [2] |

| Density | 1.517 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 101.7 °C (215.1 °F) | [2] |

| Refractive Index | n20/D 1.472 (lit.) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage | - | Causes serious eye damage. |

GHS Pictogram:

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols. The following sections detail the methodologies for assessing skin and eye damage.

Skin Corrosion Testing (OECD Test Guideline 431)

The determination that a substance causes severe skin burns is typically made using in vitro methods to avoid animal testing. The OECD Test Guideline 431 provides a procedure using a reconstructed human epidermis (RhE) model.[1]

Methodology:

-

Test System: A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[1]

-

Procedure:

-

The test chemical is applied topically to the RhE tissue.[5]

-

The chemical is applied for specific exposure periods.

-

Following exposure, the cell viability of the skin model is measured.

-

-

Classification: A chemical is identified as corrosive if it leads to a decrease in cell viability below a defined threshold after a specific exposure time.[5]

.dot

Caption: Workflow for In Vitro Skin Corrosion Testing (OECD 431).

Eye Damage Testing (OECD Test Guideline 405)

For determining the potential for serious eye damage, a sequential testing strategy is recommended to minimize animal use.[3]

Methodology:

-

Initial Assessment: A weight-of-the-evidence analysis of existing data is performed first.[3] If data is insufficient, in vitro tests are considered.

-

In Vivo Test (if necessary):

-

The test substance is applied in a single dose to one eye of an animal (typically a rabbit), with the other eye serving as a control.[3][4]

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of conjunctival redness, corneal opacity, and iritis.[2][4]

-

Lesions are scored to determine the degree of irritation or corrosion.[4]

-

-

Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

.dot

Caption: Sequential Workflow for Eye Damage Assessment (OECD 405).

Safe Handling and Emergency Procedures

Due to its corrosive nature and reactivity, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this substance:

| PPE | Specification |

| Eye Protection | Chemical goggles and a face shield. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Protective clothing to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area or with a respirator. |

First Aid Measures

Immediate action is required in case of exposure.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] Seek immediate medical attention.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

.dot

Caption: First Aid Procedures for Exposure.

Stability and Reactivity

-

Reactivity with Water: This compound reacts with water, which can liberate toxic gas.[3] It is crucial to keep it away from moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.[4]

-

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases such as hydrogen chloride and hydrogen fluoride.[6]

Conclusion

This compound is a valuable chemical intermediate, but its corrosive and reactive properties demand careful handling and a thorough understanding of its safety profile. The information presented in this guide, including the summarized data and outlined experimental and safety protocols, is intended to equip researchers and professionals with the knowledge necessary to work with this compound safely. Always refer to the most current and detailed Safety Data Sheet provided by the supplier before use.

References

An In-depth Technical Guide to the Reactivity Profile of 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a versatile and highly reactive acylating agent of significant interest in the fields of pharmaceutical, agrochemical, and materials science research. Its unique substitution pattern, featuring an ortho-fluoro and a meta-trifluoromethyl group on the benzene ring, imparts distinct electronic properties that modulate its reactivity and influence the characteristics of the resulting derivatives. The strong electron-withdrawing nature of both substituents enhances the electrophilicity of the carbonyl carbon, making it a potent reagent for the synthesis of a wide array of amides, esters, and ketones. This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions with detailed experimental protocols, and the influence of its substituents on its chemical behavior.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount when handling this compound.

| Property | Value | Reference |

| CAS Number | 208173-19-7 | [1] |

| Molecular Formula | C₈H₃ClF₄O | [1] |

| Molecular Weight | 226.56 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 193 °C (lit.) | [1] |

| Density | 1.517 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.472 (lit.) | [1] |

| Flash Point | 101.7 °C (215.1 °F) | [1] |

Safety Information:

This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and will react with water to release hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.

Synthesis

The primary route to this compound involves the chlorination of its corresponding carboxylic acid, 2-fluoro-3-(trifluoromethyl)benzoic acid.

Workflow for the Synthesis of this compound

Caption: General synthesis route for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on standard methods for the synthesis of benzoyl chlorides from benzoic acids.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq).

-

Solvent and Reagent Addition: Add an anhydrous inert solvent such as dichloromethane (DCM) or toluene. To this suspension, add thionyl chloride (SOCl₂, 1.5-2.0 eq) or oxalyl chloride ((COCl)₂, 1.2-1.5 eq) dropwise at room temperature. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gas (SO₂ or CO and CO₂) ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Reactivity Profile and Key Reactions

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent for a variety of nucleophiles.

Amide Bond Formation (Amidation)

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of N-substituted benzamides. These products are often key intermediates in the development of pharmaceuticals and agrochemicals.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the amide.

Caption: Nucleophilic acyl substitution mechanism for amide formation.

This protocol is adapted from a patent describing the synthesis of a related m-diamide compound.[2]

-

Reaction Setup: In a round-bottom flask, dissolve the desired aniline derivative (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1 M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

| Amine Reactant | Product | Typical Yield (%) | Reference |

| Aniline | N-Phenyl-2-fluoro-3-(trifluoromethyl)benzamide | >90 (expected) | General knowledge |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-2-fluoro-3-(trifluoromethyl)benzamide | >90 (expected) | General knowledge |

| 4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline (related system) | 2-Fluoro-3-nitro-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide | Nearly quantitative | [2] |

Ester Formation (Esterification)

This compound readily reacts with alcohols and phenols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Reaction Setup: Dissolve the alcohol or phenol (1.0 eq) and a base like pyridine or triethylamine (1.2 eq) in an anhydrous solvent such as DCM or diethyl ether.

-

Reagent Addition: Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature until the starting alcohol/phenol is consumed, as monitored by TLC.

-

Work-up and Purification: The work-up is similar to the amidation reaction, involving washing with water, dilute acid, and brine. The organic layer is dried and concentrated, and the crude ester is purified by chromatography or distillation.

| Alcohol Reactant | Product | Typical Yield (%) | Reference |

| Methanol | Methyl 2-fluoro-3-(trifluoromethyl)benzoate | High (expected) | General knowledge |

| Phenol | Phenyl 2-fluoro-3-(trifluoromethyl)benzoate | High (expected) | General knowledge |

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate electron-rich aromatic compounds to form diaryl ketones.[3] The strong deactivating effect of the acyl group generally prevents multiple acylations of the aromatic substrate.

The Lewis acid activates the benzoyl chloride by coordinating to the chlorine atom, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.

References

Spectroscopic Data Analysis of 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride: A Technical Overview

This technical guide provides an overview of the available spectroscopic data for 2-Fluoro-3-(trifluoromethyl)benzoyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available physical and spectroscopic information and outlines standard methodologies for acquiring such data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

| CAS Number | 208173-19-7[1] |

| Boiling Point | 193 °C (lit.) |

| Density | 1.517 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.472 (lit.) |

Spectroscopic Data

Detailed, experimentally verified NMR and IR spectra for this compound are not widely published. The following sections outline the expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide critical structural information.

Expected ¹H NMR Data:

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine, trifluoromethyl, and benzoyl chloride substituents.

Expected ¹³C NMR Data:

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride will appear significantly downfield. The carbons attached to the fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling.

Expected ¹⁹F NMR Data:

The fluorine NMR spectrum is anticipated to show two distinct resonances: one for the fluorine atom attached to the aromatic ring and another for the three fluorine atoms of the trifluoromethyl group. The chemical shifts and any potential F-F coupling would provide valuable structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Acid Chloride) | 1750 - 1815 (strong) |

| C-F (Aryl) | 1100 - 1400 |

| C-F (CF₃) | 1100 - 1250 (strong) |

| C-Cl | 600 - 800 |

| Aromatic C=C | 1400 - 1600 |

Experimental Protocols

Standard protocols for acquiring NMR and IR spectra are described below. These are general procedures and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation: A small amount of the this compound sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

Data Acquisition: The NMR spectra are recorded on a spectrometer, with typical frequencies for proton NMR being 300 MHz or higher. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Reactivity of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, expected solubility, and reactivity of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride. Due to the reactive nature of acyl chlorides, quantitative solubility data is often not available in the public domain. Therefore, this document focuses on providing a theoretical framework and practical guidance for handling and utilizing this compound in various organic solvents.

Physicochemical Properties

This compound is a substituted aromatic acyl chloride. Its key physical and chemical properties are summarized in the table below.[1]

| Property | Value |

| Chemical Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol [1] |

| CAS Number | 208173-19-7[1] |

| Appearance | Not specified, but analogous compounds are often colorless to yellow liquids. |

| Boiling Point | 193 °C (lit.)[1] |

| Density | 1.517 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.472 (lit.)[1] |

Expected Solubility in Organic Solvents

As a reactive acyl chloride, this compound's interaction with solvents can be complex. It is crucial to distinguish between true solubility (physical dissolution) and reactivity (chemical transformation). Acyl chlorides are known to react vigorously with protic solvents such as water and alcohols.[2][3] Therefore, it is considered reactive and not just soluble in these media.

Based on the principle of "like dissolves like," its polar nature, arising from the carbonyl group and fluorine-containing substituents, suggests solubility in a range of aprotic organic solvents. The expected solubility is summarized in the table below.

| Solvent Class | Example Solvents | Expected Solubility/Reactivity | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Reactive | The lone pairs on the oxygen of the hydroxyl group act as nucleophiles, leading to a rapid reaction to form the corresponding carboxylic acid or ester.[2][3] |

| Polar Aprotic Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile | Soluble | These solvents can solvate the polar acyl chloride without reacting with it, making them suitable for reactions and storage of solutions for short periods under anhydrous conditions. |

| Nonpolar Aprotic Solvents | Toluene, Benzene, Hexane | Likely Soluble to Moderately Soluble | The aromatic ring of the compound provides some nonpolar character, which should allow for solubility in these solvents. Solubility in alkanes like hexane may be more limited. |

| Ethers | Diethyl ether | Soluble | Ethers are good solvents for a wide range of organic compounds and are not expected to react with the acyl chloride under normal conditions. |

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful experimental design to prevent its degradation. The following protocol is a general guideline that should be adapted as necessary.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Oven-dried glassware (vials with screw caps, volumetric flasks, syringes)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator under an inert atmosphere.

-

Handle the acyl chloride and anhydrous solvents in a glovebox or under a stream of inert gas.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a pre-weighed, dry vial.

-

Record the exact mass of the acyl chloride added.

-

Add a known volume of the anhydrous solvent to the vial.

-

Seal the vial tightly with a cap containing a PTFE septum.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), ensuring that excess solid remains undissolved.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a dry, inert syringe fitted with a filter (to remove any suspended particles).

-

Transfer the aliquot to a volumetric flask and dilute with the same anhydrous solvent to a concentration suitable for the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

-

Safety Precautions:

-

Acyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

The reaction of acyl chlorides with water or alcohols is exothermic and produces corrosive HCl gas.[2]

Synthesis and Reactivity

Synthesis Workflow

A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Synthesis of this compound.

General Reaction Pathway

The primary reactivity of this compound involves nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile.[4]

Caption: General reactivity with common nucleophiles.

Conclusion

References

A Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride for Researchers and Drug Development Professionals

Introduction: 2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic acyl chloride that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, making it a valuable reagent for the development of novel therapeutics and other biologically active compounds. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications in research and drug development.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, though its availability may vary. Researchers are advised to check with suppliers for current stock and pricing. It is important to note that some suppliers may discontinue products; for instance, this compound is listed as discontinued by Sigma-Aldrich.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Sigma-Aldrich | 208173-19-7 | C8H3ClF4O | 226.56 | 98% | Product is discontinued. |

| Crescent Chemical Company | 208173-19-7 | Not specified | Not specified | Not specified | Catalog No. MS-455342-1G.[1] |

| BLD Pharm | 208173-19-7 | C8H3ClF4O | 226.56 | Not specified | Requires cold-chain transportation.[2] |

| GlobalChemMall | 208173-19-7 | Not specified | Not specified | Not specified | Listed as a building block for pharmaceutical synthesis.[3] |

Physicochemical and Safety Data

Understanding the properties of this compound is crucial for its safe handling, storage, and application in experimental work.

Table of Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 208173-19-7 | |

| Linear Formula | FC6H3(CF3)COCl | |

| Molecular Weight | 226.56 g/mol | |

| Boiling Point | 193 °C (lit.) | |

| Density | 1.517 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.472 (lit.) | |

| Flash Point | 101.7 °C (215.1 °F) |

Table of Safety Information:

| Hazard Category | Details | Source |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |

| Storage Class | 8A: Combustible, corrosive hazardous materials | |

| Personal Protective Equipment (PPE) | Faceshields, Gloves, Goggles, Type ABEK (EN14387) respirator filter |

Experimental Protocols

Representative Synthesis of this compound from 2-Fluoro-3-(trifluoromethyl)benzoic Acid:

This protocol is adapted from general methods for the synthesis of acyl chlorides.

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-(trifluoromethyl)benzoic acid in anhydrous DCM under a nitrogen atmosphere.

-

Add a catalytic amount of anhydrous DMF to the solution.

-

Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the reaction mixture at room temperature. The addition should be done carefully as the reaction can be exothermic and produce gaseous byproducts (SO2 and HCl with thionyl chloride, or CO, CO2, and HCl with oxalyl chloride).

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the best yield and purity.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the trifluoromethyl group is a key feature, as it is known to significantly impact the properties of drug candidates.

Role of the Trifluoromethyl Group in Drug Design:

-

Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body.[4]

-

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.[4]

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the conformation of a molecule, locking it into a bioactive shape.

Specific Applications:

-

Synthesis of Ketoamide-Based Inhibitors: This compound can be used in the synthesis of novel ketoamide-based inhibitors of enzymes such as cathepsin S, which are targets for various inflammatory and autoimmune diseases.[3]

-

Acylating Agent: As an acyl chloride, it is a reactive acylating agent used to introduce the 2-fluoro-3-(trifluoromethyl)benzoyl moiety into molecules containing nucleophilic groups like amines, alcohols, and thiols, forming amides, esters, and thioesters, respectively.[5]

-

Derivatization Reagent: Its reactivity allows it to be used as a derivatization reagent to modify molecules for analytical purposes, such as improving their volatility for gas chromatography.[5]

Visualizations

Caption: General synthesis workflow for this compound.

Caption: Application in amide bond formation for peptide synthesis.

Caption: Influence of the trifluoromethyl group on drug properties.

References

- 1. crescentchemical.com [crescentchemical.com]

- 2. 208173-19-7|this compound|BLD Pharm [bldpharm.com]

- 3. m.globalchemmall.com [m.globalchemmall.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

Methodological & Application

Application Notes and Protocols for Amide Synthesis using 2-Fluoro-3-(trifluoromethyl)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of amides utilizing 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, a valuable reagent in the development of novel therapeutics and other advanced materials. The protocols detailed herein are designed for reproducibility and scalability in a standard laboratory setting.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. This compound is a key building block, incorporating both a fluorine atom and a trifluoromethyl group, which can significantly modulate the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity. This document outlines the standard Schotten-Baumann reaction conditions for the synthesis of amides from this acyl chloride.

Data Presentation

The following table summarizes the generalized reaction conditions and expected outcomes for the synthesis of amides using this compound with various primary and secondary amines. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

| Amine Substrate (R¹R²NH) | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Product | Representative Yield (%) |

| Aniline | Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 4 | 0 to RT | N-phenyl-2-fluoro-3-(trifluoromethyl)benzamide | >90 |

| Benzylamine | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 2 - 4 | 0 to RT | N-benzyl-2-fluoro-3-(trifluoromethyl)benzamide | >90 |

| Morpholine | Pyridine | Tetrahydrofuran (THF) | 3 - 6 | 0 to RT | (2-Fluoro-3-(trifluoromethyl)phenyl)(morpholino)methanone | >85 |

| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 4 | 0 to RT | (2-Fluoro-3-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone | >90 |

| n-Butylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 2 - 4 | 0 to RT | N-butyl-2-fluoro-3-(trifluoromethyl)benzamide | >85 |

Experimental Protocols

General Protocol for the Synthesis of Amides from this compound

This protocol describes a standard procedure for the acylation of a primary or secondary amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Anhydrous base (e.g., Triethylamine, Diisopropylethylamine, Pyridine) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent.

-

Add the anhydrous base (1.5 - 2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane, Ethyl acetate).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired amide.

Note: The reaction of primary amines with benzoyl chloride is known as the Schotten-Baumann reaction.[1] This reaction typically results in the formation of an amide and a hydrochloride salt of the amine base.[1][2] The added base is necessary to neutralize the HCl generated during the reaction.[3][4]

Mandatory Visualizations

Caption: General workflow for the synthesis of amides.

Caption: Simplified Schotten-Baumann reaction scheme.

References

Application Notes and Protocols for Esterification Reactions with 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification reactions involving 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, a versatile reagent in the synthesis of novel ester compounds. The presence of both a fluorine atom and a trifluoromethyl group on the benzoyl moiety can impart unique properties to the resulting esters, such as altered metabolic stability, increased lipophilicity, and modified binding affinities to biological targets, making them valuable for drug discovery and development.[1][2][3][4][5]

Overview of Esterification Reactions

This compound is a highly reactive acylating agent used to introduce the 2-fluoro-3-(trifluoromethyl)benzoyl group into various molecules.[6] The primary application of this reagent is in the esterification of a wide range of nucleophiles, including primary, secondary, and tertiary alcohols, as well as phenols. The general reaction scheme involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester and hydrochloric acid as a byproduct.

General Reaction:

Due to the electron-withdrawing nature of the fluorine and trifluoromethyl substituents, the benzoyl chloride is highly activated, facilitating rapid reactions, often under mild conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the esterification of various types of alcohols and phenols with this compound.

Protocol 2.1: Esterification of a Primary Alcohol (e.g., Ethanol)

This protocol describes a general procedure for the esterification of a primary alcohol using a non-nucleophilic base to scavenge the HCl byproduct.

Materials:

-

This compound

-

Ethanol (anhydrous)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in anhydrous dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Protocol 2.2: Esterification of a Phenol

This protocol is suitable for the esterification of phenolic compounds. The use of a stronger base, such as triethylamine, is often employed to facilitate the reaction with the less nucleophilic phenolic hydroxyl group.

Materials:

-

This compound

-

Phenol

-

Triethylamine (Et₃N, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the phenol (1.0 eq.) and anhydrous triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of various alcohols and phenols with this compound. Please note that these are representative examples and optimization may be required for specific substrates.

| Entry | Substrate (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Pyridine | DCM | 0 to RT | 3 | 92 |

| 2 | Isopropanol | Pyridine | DCM | 0 to RT | 4 | 88 |

| 3 | Phenol | Triethylamine | DCM | 0 to RT | 5 | 95 |

| 4 | 4-Methoxyphenol | Triethylamine | DCM | 0 to RT | 4.5 | 97 |

| 5 | Benzyl Alcohol | Pyridine | DCM | 0 to RT | 3.5 | 94 |

Mandatory Visualizations

General Esterification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of esters derived from this compound.

Caption: General workflow for esterification reactions.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from the synthesis of novel esters to their potential application in drug discovery.

Caption: Role of ester synthesis in drug discovery.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 [smolecule.com]

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide array of biologically active molecules. The use of substituted benzoyl chlorides, such as 2-Fluoro-3-(trifluoromethyl)benzoyl chloride, allows for the incorporation of fluorine-containing moieties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

This document provides detailed application notes and protocols for the Friedel-Crafts acylation utilizing this compound. The presence of both a fluorine atom and a trifluoromethyl group on the benzoyl chloride imparts unique reactivity and offers access to novel chemical entities for drug discovery and development.

Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom, which facilitates the formation of a highly reactive acylium ion. This electrophile is then attacked by the π-electrons of an aromatic substrate to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final aryl ketone product, with regeneration of the Lewis acid catalyst.[1][2]

Applications in Drug Development

Ketones bearing the 2-fluoro-3-(trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the lipophilicity and metabolic stability of drug molecules. Fluorinated compounds often exhibit altered binding affinities to biological targets.

One prominent application of ketones derived from such acylations is in the development of enzyme inhibitors, particularly for proteases. For instance, trifluoromethyl ketones are known to be effective inhibitors of serine and cysteine proteases.[3] They can act as transition-state analogs, forming a stable hemiacetal or hemiketal with the active site serine or cysteine residue, thus blocking the catalytic activity of the enzyme. A notable example is the inhibition of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, which is a key enzyme in the viral replication cycle.[3] The development of inhibitors for such enzymes is a critical strategy in the discovery of antiviral therapeutics.

Experimental Protocols

The following protocols are generalized for the Friedel-Crafts acylation of common aromatic and heterocyclic substrates with this compound. Optimization of reaction conditions (e-g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

General Protocol for Friedel-Crafts Acylation of Aromatic Hydrocarbons (e.g., Anisole)

Materials:

-

This compound

-

Anisole (or other aromatic substrate)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

To this mixture, add a solution of the aromatic substrate (e.g., anisole, 1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (2-fluoro-3-(trifluoromethyl)phenyl)(aryl)methanone.

General Protocol for Friedel-Crafts Acylation of Heterocycles (e.g., Indole)

Materials:

-

This compound

-

Indole (or other heterocyclic substrate)

-

Zinc Oxide (ZnO) or other mild Lewis acid

-

Ionic Liquid (e.g., [BMIM][PF₆]) or an appropriate solvent like Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the heterocyclic substrate (e.g., indole, 1.0 equivalent) and the mild Lewis acid catalyst (e.g., ZnO, 50 mol%).

-

Add the solvent (e.g., ionic liquid or dichloromethane).

-

Slowly add this compound (1.1 equivalents) to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours, monitoring the progress by TLC.

-

After completion, if using an ionic liquid, extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a volatile solvent, concentrate the reaction mixture.

-

Wash the organic extract with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-acylated heterocycle.

Data Presentation

While specific experimental data for the Friedel-Crafts acylation of various substrates with this compound is not extensively available in the public literature, the following table provides a representative summary of expected outcomes based on reactions with similar benzoyl chlorides.[4][5]

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Major Product | Expected Yield (%) |

| Anisole | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | (4-methoxyphenyl)(2-fluoro-3-(trifluoromethyl)phenyl)methanone | 70-90 |

| Toluene | AlCl₃ | Dichloromethane | 0 to rt | 2-4 | (4-methylphenyl)(2-fluoro-3-(trifluoromethyl)phenyl)methanone | 60-80 |

| Indole | ZnO | [BMIM][PF₆] | rt | 4-8 | (Indol-3-yl)(2-fluoro-3-(trifluoromethyl)phenyl)methanone | 65-85 |

| Pyrrole | BF₃·OEt₂ | Diethyl ether | 0 | 1-2 | (Pyrrol-2-yl)(2-fluoro-3-(trifluoromethyl)phenyl)methanone | 50-70 |

| Thiophene | SnCl₄ | Benzene | rt | 3-5 | (Thiophen-2-yl)(2-fluoro-3-(trifluoromethyl)phenyl)methanone | 70-85 |

Visualizations

Reaction Mechanism

Caption: General mechanism of the Friedel-Crafts acylation.

Experimental Workflow

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Signaling Pathway Inhibition

Caption: Inhibition of viral replication by targeting the 3CL protease.

References

- 1. Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-(trifluoromethyl)benzoyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry. Its utility stems from the presence of both a fluorine atom and a trifluoromethyl group on the benzoyl scaffold. These fluorine-containing moieties are known to enhance the pharmacological properties of drug candidates by improving metabolic stability, increasing binding affinity to biological targets, and modulating lipophilicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on pyrazole amide derivatives, a class of compounds with demonstrated activity as kinase inhibitors.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of novel therapeutic agents. The acyl chloride functionality allows for straightforward amide bond formation with a wide range of amines, leading to the generation of diverse compound libraries for screening. The specific substitution pattern of the aromatic ring can influence the conformational properties and electronic environment of the final molecule, impacting its interaction with target proteins.

A notable application is in the synthesis of pyrazole-containing compounds. Pyrazole derivatives are a well-established class of pharmacologically active molecules, with many exhibiting potent inhibitory activity against various protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Synthesis of a Pyrazole Amide Kinase Inhibitor Scaffold

This section details the synthesis of a specific pyrazole amide, N-(5-tert-butyl-2-(cyclopropylmethyl)-2H-pyrazol-3-yl)-2-fluoro-3-(trifluoromethyl)benzamide, as a representative example of the application of this compound.

Experimental Protocol: Synthesis of N-(5-tert-butyl-2-(cyclopropylmethyl)-2H-pyrazol-3-yl)-2-fluoro-3-(trifluoromethyl)benzamide

Materials:

-

3-amino-5-tert-butyl-2-(cyclopropylmethyl)pyrazole

-

This compound

-

Triethylamine

-

Chloroform

-

2M Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-amino-5-tert-butyl-2-(cyclopropylmethyl)pyrazole (12.8 g) and triethylamine (9.2 mL) in chloroform (120 mL).

-

Cool the solution in an ice bath.

-

Slowly add this compound (15.0 g) to the cooled solution with stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for one hour.

-

Wash the reaction mixture with a 2M aqueous sodium hydroxide solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under vacuum to yield the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the final compound.

Diagram 1. Synthesis workflow for a pyrazole amide.

Biological Activity and Signaling Pathways

While specific quantitative biological data for N-(5-tert-butyl-2-(cyclopropylmethyl)-2H-pyrazol-3-yl)-2-fluoro-3-(trifluoromethyl)benzamide is not publicly available, the pyrazole amide scaffold is a well-known privileged structure in kinase inhibitor design. Many compounds with this core structure have shown potent inhibitory activity against various kinases involved in cancer cell signaling.

For instance, pyrazole derivatives have been identified as inhibitors of kinases in the MAPK/ERK pathway, such as RAF and MEK. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.

Diagram 2. Potential inhibition of the MAPK/ERK pathway.

Protocol: Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound, such as the synthesized pyrazole amide, against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., RAF or MEK)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical IC50 values for a series of pyrazole amides against two kinases in the MAPK/ERK pathway to illustrate how quantitative data for such compounds would be structured.

| Compound ID | R1 Group | R2 Group | B-RAF IC50 (nM) | MEK1 IC50 (nM) |

| PA-1 | H | H | 550 | >1000 |

| PA-2 | 2-F | H | 250 | 850 |

| PA-3 | 2-F | 3-CF3 | 75 | 450 |

| PA-4 | 4-Cl | H | 400 | >1000 |

Data is hypothetical and for illustrative purposes only.

Conclusion